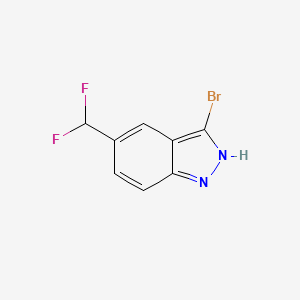

3-Bromo-5-(difluoromethyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-(difluoromethyl)aniline with hydrazine derivatives under specific conditions to form the indazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. For example, as an anticancer agent, it may inhibit kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-(trifluoromethyl)-1H-indazole

- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

- 3-Bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

3-Bromo-5-(difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of molecules with specific biological activities and material properties .

Biological Activity

3-Bromo-5-(difluoromethyl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the indazole ring, with the molecular formula CHBrFN. The unique structural features contribute to its biological activity and interaction with molecular targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines through various mechanisms, including:

- Inhibition of Tumor Growth : In vitro studies have shown that the compound can significantly reduce the proliferation of cancer cells.

- Mechanism of Action : The compound may act as an inhibitor of key signaling pathways involved in cancer progression, such as the fibroblast growth factor receptor (FGFR) pathways, which are critical in many cancers. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting enzymes or receptors involved in inflammation, making it a candidate for further pharmacological studies.

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer cell proliferation or inflammation.

- Receptor Modulation : It can interact with various receptors, potentially altering their activity and influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)-1H-indazole | Contains trifluoromethyl instead of difluoromethyl | 0.99 |

| 4-Bromo-3-(trifluoromethyl)-1H-indazole | Different position of bromine | 0.94 |

| 5-Bromo-7-(trifluoromethyl)-1H-indazole | Trifluoromethyl group at another position | 0.79 |

| 7-Bromo-5-(trifluoromethyl)-1H-indazole | Similar but different substitution pattern | 0.78 |

| 4-Bromo-5-(trifluoromethyl)-1H-indazole | Different bromine position | 0.76 |

Uniqueness : The difluoromethyl group imparts distinct electronic and steric properties compared to trifluoromethyl counterparts, enhancing its potential as a specialized building block in drug design and materials science.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : A study demonstrated that at concentrations around 50 μM, the compound exhibited significant inhibition of cancer cell growth, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Research into its mechanism revealed that it downregulates key activators involved in inflammatory responses without entirely inhibiting necessary cellular functions .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity based on structural features, highlighting the importance of the difluoromethyl group in enhancing efficacy against specific targets .

Properties

Molecular Formula |

C8H5BrF2N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

3-bromo-5-(difluoromethyl)-2H-indazole |

InChI |

InChI=1S/C8H5BrF2N2/c9-7-5-3-4(8(10)11)1-2-6(5)12-13-7/h1-3,8H,(H,12,13) |

InChI Key |

SJPRLENYTQOQNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.